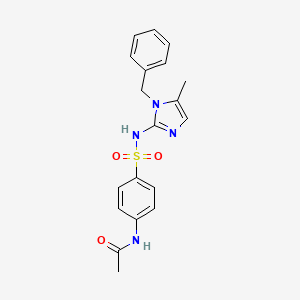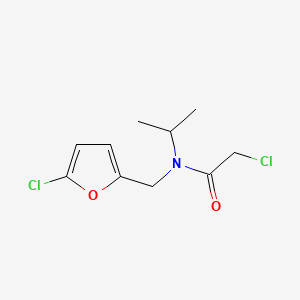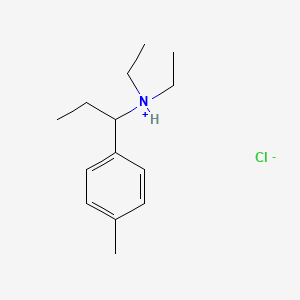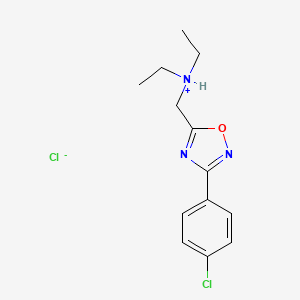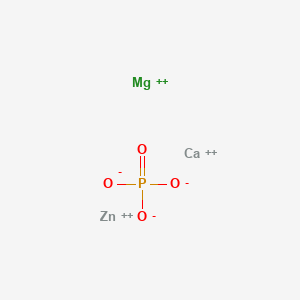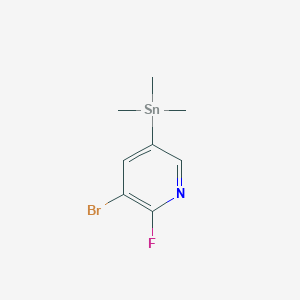
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reagent in chemical reactions and has significant importance in scientific research.
Preparation Methods
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves several steps. One common method includes the reaction of 1-naphthylamine with formaldehyde and dimethylamine under specific conditions. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products are reduced forms of the naphthalene ring.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the naphthalene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitric acid.
Scientific Research Applications
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of isocyanates in air by UV or fluorescence detection. It is also involved in the synthesis of key intermediates required for the production of various pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Medicine: It plays a role in the development of drugs and therapeutic agents, especially those targeting neurological conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It primarily affects amine neurotransmitter pathways by acting as a ligand for certain receptors. This interaction can modulate the activity of neurotransmitters, leading to various physiological effects. The compound’s structure allows it to bind to these receptors with high affinity, influencing their function and signaling pathways.
Comparison with Similar Compounds
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthalenemethylamine hydrochloride: This compound has a similar structure but lacks the tetrahydro and dimethyl groups. It is used in similar applications but may have different reactivity and binding properties.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is similar but does not have the N,N-dimethyl and 1-methyl groups.
2-(1-Naphthyl)ethylamine hydrochloride: This compound has a different substitution pattern on the naphthalene ring and is used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in diverse research and industrial contexts.
Properties
CAS No. |
63766-04-1 |
|---|---|
Molecular Formula |
C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
dimethyl-[2-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-15(11-12-16(2)3)10-6-8-13-7-4-5-9-14(13)15;/h4-5,7,9H,6,8,10-12H2,1-3H3;1H |
InChI Key |
OMJYMIOHBDWTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


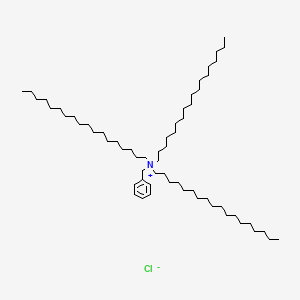
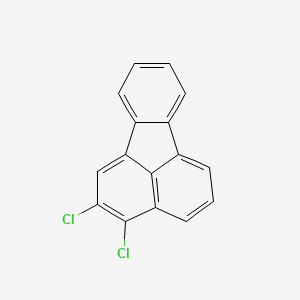
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
